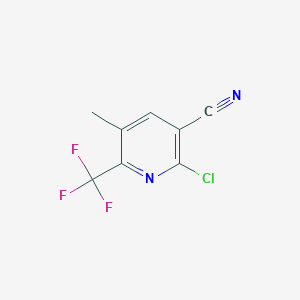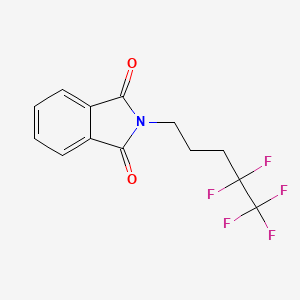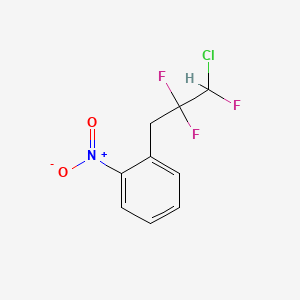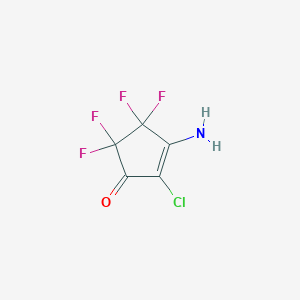
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% (2CM6TFN) is an organic compound that is used for various scientific research applications. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. The chemical structure of 2CM6TFN is composed of a nitrile group, a methyl group, a trifluoromethyl group, and a chlorine atom. It is a colorless liquid, with a boiling point of 121°C and a melting point of -37°C.
Wirkmechanismus
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% is a nucleophilic reagent, meaning that it can react with an electrophile, such as an alkyl halide, to form a covalent bond. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically around 0°C. The reaction proceeds via a nucleophilic substitution mechanism, in which the chlorine atom of the 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% molecule acts as the nucleophile and attacks the electrophilic carbon atom of the alkyl halide.
Biochemical and Physiological Effects
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% has no known biochemical or physiological effects. It is not known to be toxic or to have any other adverse effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is easy to synthesize. It is also a relatively stable compound, with a boiling point of 121°C and a melting point of -37°C. Additionally, it is not known to be toxic or to have any other adverse effects on humans or other organisms.
The main limitation of 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% for use in lab experiments is that it is a relatively reactive compound and can react with other compounds under certain conditions. Therefore, it should be handled with care and stored in an inert atmosphere, such as nitrogen or argon, to prevent unwanted reactions.
Zukünftige Richtungen
The future directions for 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% include further research into its potential applications in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. Additionally, research into its potential applications in the synthesis of various polymers, such as polyurethanes and polyesters, and its potential applications in the synthesis of various dyes, such as azo dyes, and for the preparation of various catalysts could be explored. Further research into its mechanism of action and its biochemical and physiological effects could also be conducted. Finally, research into its potential applications in other areas, such as the synthesis of other compounds or the development of new catalysts, could be explored.
Synthesemethoden
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% can be synthesized by the reaction of 2-chloro-5-methylnicotinonitrile with trifluoromethylmagnesium bromide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically around 0°C. The product is then purified by recrystallization from a suitable solvent, such as ethyl acetate.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% has several scientific research applications. It is used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of various polymers, such as polyurethanes and polyesters. Additionally, it is used in the synthesis of various dyes, such as azo dyes, and for the preparation of various catalysts.
Eigenschaften
IUPAC Name |
2-chloro-5-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c1-4-2-5(3-13)7(9)14-6(4)8(10,11)12/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMWDAPXACWKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














